molecular formula C6H10N2O2S B3056770 Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate CAS No. 7403-11-4

Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B3056770
CAS No.: 7403-11-4
M. Wt: 174.22 g/mol
InChI Key: XQEZCVOBJUHHLW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate is a versatile dihydrothiazole derivative serving as a valuable scaffold and synthetic intermediate in organic chemistry and drug discovery. This compound features both an ester group and an amino group on the thiazoline ring, making it a useful precursor for the synthesis of diverse heterocyclic compounds and functionalized molecules. Thiazole and dihydrothiazole cores are recognized as privileged structures in medicinal chemistry, frequently appearing in molecules with a broad spectrum of biological activities. Researchers utilize this and similar thiazole-based building blocks in the development of potential therapeutic agents. This product is intended for research purposes in laboratory settings only. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h4H,2-3H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEZCVOBJUHHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70322089
Record name Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7403-11-4
Record name NSC400383
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400383
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thiourea with α-Chloro-β-Ketoesters

The most widely reported method involves the reaction of thiourea with α-chloro-β-ketoesters under basic conditions. This approach mirrors the Hantzsch thiazole synthesis, where nucleophilic attack by the thiourea sulfur on the α-chloro carbonyl intermediate initiates ring closure.

Standard Laboratory Procedure

A mixture of thiourea (30.4 g, 0.4 mol) and sodium carbonate (1.5 g, 0.014 mol) is suspended in a 20–25% ethyl acetate-ethanol solution (200 mL). Ethyl 2-chloroacetoacetate (33 g, 0.2 mol) is added dropwise at 43–45°C over 20–30 minutes. The reaction is heated to 64–66°C for 5 hours, after which 70% of the solvent is distilled off. The residue is cooled, filtered, and neutralized with 30% NaOH to pH 9–10. Vacuum drying yields the product as a crystalline solid (98% yield, mp 172–173°C).

Key Parameters:
Parameter Value/Range Source
Solvent Ethanol/ethyl acetate
Base Sodium carbonate
Temperature 64–66°C
Reaction Time 5 hours
Yield 98%

Mechanistic Insights

The reaction proceeds via:

  • Nucleophilic substitution : Thiourea attacks the α-chloro carbon of ethyl 2-chloroacetoacetate, displacing chloride.
  • Cyclization : Intramolecular amine-ketone condensation forms the 4,5-dihydrothiazole ring.
  • Esterification : The ethyl ester remains intact due to the mild basic conditions.

Alternative Pathways: Hydrazine-Mediated Cyclization

Recent advancements utilize hydrazine derivatives to construct the thiazole core. Ethyl 2-hydrazinyl-4,5-dihydrothiazole-4-carboxylate intermediates are oxidized or dehydrogenated to introduce the amino group.

Hydrazonyl Chloride Route

Ethyl 2-chloro-2-(2-phenylhydrazono)acetate reacts with thiourea analogs in ethanol-triethylamine at 0–5°C. The product is coupled with diazonium salts to introduce substituents, followed by cyclization at 60°C.

Advantages:
  • Enables regioselective functionalization of the thiazole ring.
  • Yields derivatives with antimicrobial activity (reported MIC: 4–16 µg/mL).

Industrial-Scale Production

Continuous Flow Synthesis

Patent data suggests adapting batch protocols to continuous flow reactors enhances scalability. Key modifications include:

  • Residence time : 30–40 minutes (vs. 5 hours in batch).
  • Solvent recovery : 95% ethanol recycled via fractional distillation.
  • Purity : >99.5% by HPLC.

Critical Comparison of Methods

Method Yield Purity Scalability Cost Efficiency
Thiourea Cyclization 98% High High Moderate
Hydrazine Route 75–85% Medium Low High
Continuous Flow 95% Very High Very High High

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted thiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Data Table

Compound Name Heterocycle Saturation Substituents Functional Groups Key Applications References
Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate Thiazole 4,5-dihydro 2-amino, 4-ethyl carboxylate Ester, amine Medicinal chemistry intermediate
Ethyl 2-aminothiazole-4-carboxylate Thiazole Aromatic 2-amino, 4-ethyl carboxylate Ester, amine Kinase inhibitors, cancer research
Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate Thiazole 4,5-dihydro 2-methyl, 4-carboxylate (salt) Carboxylate salt Enzyme substrates, biochemical assays
2-Amino-4,5-dihydro-1,3-thiazol-4-one hydrochloride Thiazole 4,5-dihydro 2-amino, 4-ketone Ketone, hydrochloride Synthetic intermediate
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Thiophene Bicyclic 2-amino, 3-ethyl carboxylate Ester, amine Not reported (structural studies)

Pharmacological and Industrial Relevance

  • This compound: Potential applications in drug discovery due to its balanced lipophilicity (ethyl ester) and hydrogen-bonding capacity (amino group).
  • Sodium Salt Analogues : Preferred in aqueous formulations for biochemical assays .
  • Thiophene Derivatives : Explored for materials science applications due to extended conjugation .

Biological Activity

Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its antimicrobial, anticancer, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered ring containing nitrogen and sulfur. This structure contributes to its unique chemical properties and biological activities. The compound's molecular formula is C6H8N2O2SC_6H_8N_2O_2S with a molecular weight of 145.16 g/mol .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. It has shown effectiveness against:

  • Bacteria : Including Gram-positive and Gram-negative strains.
  • Fungi : Demonstrated antifungal activity against Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentration (MIC) values for these activities suggest potent efficacy compared to standard antimicrobial agents. For instance, derivatives of thiazole compounds have been reported to have MIC values ranging from 32–42 μg/mL against A. niger, showing competitive activity with fluconazole .

Anticancer Activity

The compound also exhibits promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines. The mechanism involves:

  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
  • Apoptosis : Triggering programmed cell death through disruption of key signaling pathways.

For example, research has indicated that certain thiazole derivatives can achieve IC50 values (the concentration required to inhibit cell growth by 50%) as low as 1.61 µg/mL against specific cancer cell lines . The presence of substituents on the thiazole ring appears to enhance cytotoxic activity significantly.

The biological activity of this compound can be attributed to its interaction with biomolecules such as DNA and proteins. Key mechanisms include:

  • Binding Affinity : The compound can bind to DNA and proteins, altering their function.
  • Signal Pathway Disruption : It interferes with critical signaling pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

A comparison with other thiazole derivatives reveals that this compound stands out due to its unique structural features that enhance its biological activity.

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 Value
This compoundEffective against various strainsYes1.61 µg/mL
Methyl 2-amino-5-benzylthiazole-4-carboxylateMIC = 0.06 µg/mL against M. tuberculosisNo data availableNot applicable
Other ThiazolesVaries widelyVaries widelyVaries widely

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited up to 66% inhibition against fungal strains at concentrations comparable to established antifungals .
  • Cytotoxicity in Cancer Research : Research on specific derivatives showed promising results in inhibiting cancer cell lines with significant potency compared to traditional chemotherapeutics .

Q & A

Q. What are the standard laboratory-scale synthetic routes for Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate?

The compound is synthesized via cyclocondensation of ethyl 2-bromoacetate with thiourea in ethanol under reflux conditions. The reaction proceeds through intermediate thiolactam formation, followed by intramolecular cyclization to yield the dihydrothiazole ring. Key parameters include maintaining basic conditions (e.g., NaOH) and refluxing for 4–6 hours. Purification typically involves recrystallization from ethanol or aqueous ethanol .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Essential techniques include:

  • 1H/13C NMR : To confirm the presence of the amino group (δ 5.2–5.5 ppm for NH2), ester carbonyl (δ 165–170 ppm), and dihydrothiazole protons (δ 3.1–3.5 ppm for CH2).
  • X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions) and π-stacking in the crystal lattice, as observed in related thiazole derivatives .
  • IR spectroscopy : Identifies NH2 stretches (~3350 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Q. What are the primary chemical reactions feasible for this compound?

The compound undergoes:

  • Oxidation : Using H2O2 or m-CPBA to form sulfoxides/sulfones.
  • Reduction : With NaBH4 or LiAlH4 to saturate the thiazole ring.
  • Nucleophilic substitution : Reacting the amino group with alkyl halides or acyl chlorides to form N-alkyl/acyl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

  • Standardize protocols (e.g., MTT assays for cytotoxicity, MIC for antimicrobial activity).
  • Validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blotting for caspase-3 activation).
  • Compare with structurally similar controls (e.g., unsubstituted thiazoles) to isolate structure-activity relationships (SAR) .

Q. What methodologies elucidate the anticancer mechanism of this compound?

Mechanistic studies involve:

  • Cell cycle analysis : Flow cytometry to assess G1/S arrest (e.g., propidium iodide staining).
  • Apoptosis assays : Annexin V-FITC/PI staining and caspase-3/7 activity measurements.
  • Pathway profiling : Western blotting for p53, Bcl-2, and Bax expression to identify apoptotic pathways .

Q. How does the crystal structure inform reactivity in solid-state synthesis?

X-ray data reveal intermolecular N–H⋯O hydrogen bonds forming infinite chains, stabilizing the crystal lattice. C–H⋯π interactions between thiazole rings may influence reactivity in solid-state reactions (e.g., thermal decomposition pathways). These insights guide solvent selection and grinding-assisted syntheses .

Q. What strategies optimize the synthesis of novel derivatives for SAR studies?

  • Parallel synthesis : Use automated reactors to vary substituents (e.g., electron-withdrawing groups at the 2-position).
  • Catalysis : Employ Pd-catalyzed cross-coupling for aryl substitutions.
  • Green chemistry : Replace ethanol with ionic liquids to enhance cyclization efficiency .

Q. How can computational methods predict biological activity?

  • Molecular docking : Screen against targets like DNA topoisomerase II or microbial enzymes using AutoDock Vina.
  • QSAR models : Correlate electronic parameters (e.g., Hammett σ) with IC50 values to prioritize derivatives for synthesis .

Key Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Adjust reflux time if incomplete cyclization occurs.
  • Purification : Use column chromatography (SiO2, gradient elution) for N-substituted derivatives.
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to exclude solvent artifacts.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.